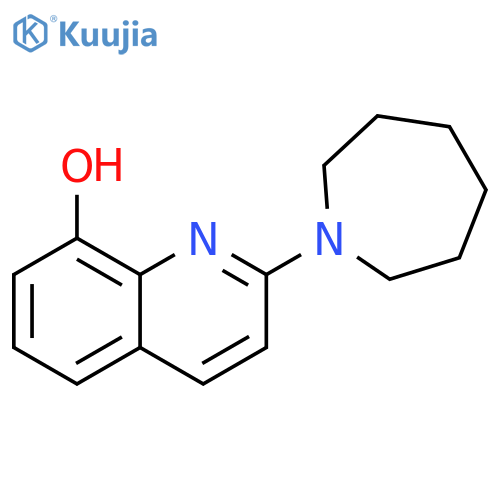

Cas no 1225777-63-8 (2-Azepan-1-yl-quinolin-8-ol)

2-アゼパン-1-イル-キノリン-8-オールは、キノリン骨格とアゼパン環が結合した複素環化合物です。分子内にヒドロキシル基と第三級アミンを有し、金属イオンとのキレート能や配位特性を示すことが特徴です。特に、遷移金属触媒の配位子としての応用や、医薬品中間体としての利用が研究されています。分子設計の柔軟性が高く、構造修飾により物性の調整が可能です。高い熱安定性と溶解性を兼ね備えており、有機合成反応における多様な条件下で利用できます。

2-Azepan-1-yl-quinolin-8-ol structure

商品名:2-Azepan-1-yl-quinolin-8-ol

2-Azepan-1-yl-quinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 2-Azepan-1-yl-quinolin-8-ol

- 8-Quinolinol, 2-(hexahydro-1H-azepin-1-yl)-

- 2-(Azepan-1-yl)quinolin-8-ol

- SCHEMBL15834207

- 1225777-63-8

- SB69562

-

- インチ: 1S/C15H18N2O/c18-13-7-5-6-12-8-9-14(16-15(12)13)17-10-3-1-2-4-11-17/h5-9,18H,1-4,10-11H2

- InChIKey: MGXJKYWHIWTNLD-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2O)C=CC=1N1CCCCCC1

計算された属性

- せいみつぶんしりょう: 242.141913202g/mol

- どういたいしつりょう: 242.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.180±0.06 g/cm3(Predicted)

- ふってん: 443.5±25.0 °C(Predicted)

- 酸性度係数(pKa): 5.95±0.40(Predicted)

2-Azepan-1-yl-quinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM228663-1g |

2-(Azepan-1-yl)quinolin-8-ol |

1225777-63-8 | 95% | 1g |

$490 | 2022-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666526-1g |

2-(Azepan-1-yl)quinolin-8-ol |

1225777-63-8 | 98% | 1g |

¥7707.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666526-10g |

2-(Azepan-1-yl)quinolin-8-ol |

1225777-63-8 | 98% | 10g |

¥22575.00 | 2024-08-09 | |

| Chemenu | CM228663-1g |

2-(Azepan-1-yl)quinolin-8-ol |

1225777-63-8 | 95% | 1g |

$463 | 2021-08-04 | |

| Chemenu | CM228663-10g |

2-(Azepan-1-yl)quinolin-8-ol |

1225777-63-8 | 95% | 10g |

$1356 | 2021-08-04 | |

| Chemenu | CM228663-5g |

2-(Azepan-1-yl)quinolin-8-ol |

1225777-63-8 | 95% | 5g |

$958 | 2021-08-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666526-5g |

2-(Azepan-1-yl)quinolin-8-ol |

1225777-63-8 | 98% | 5g |

¥15960.00 | 2024-08-09 |

2-Azepan-1-yl-quinolin-8-ol 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1225777-63-8 (2-Azepan-1-yl-quinolin-8-ol) 関連製品

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬